8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPATTHBZOGCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCNC2)C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at position 8 is activated toward nucleophilic substitution due to electron-withdrawing effects from the tetrahydroisoquinoline core. Key reactions include:
Fluorine–Amine Exchange
Reaction with cyclic amines (e.g., piperidine, morpholine) under mild heating (60–80°C) in polar aprotic solvents (DMF, THF) yields 8-amino derivatives. This reaction is critical for synthesizing analogs with enhanced CNS penetration .
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| THF, 60°C, 12 h, piperidine | 8-(Piperidin-1-yl)-7-Me-THIQ | 78 | |
| DMF, 80°C, 8 h, morpholine | 8-(Morpholin-4-yl)-7-Me-THIQ | 65 |
Reduction Reactions
The tetrahydroisoquinoline scaffold undergoes selective reductions:
Catalytic Hydrogenation
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Target : Saturated 1,2,3,4-tetrahydroisoquinoline → Decahydroisoquinoline.
-
Conditions : H₂ (1 atm), Pd/C (10% wt), ethanol, 25°C, 6 h.
-
Outcome : Full saturation of the aromatic ring, yielding decahydro derivatives used in opioid receptor ligand studies .
Alkylation at the Nitrogen Center
The secondary amine at position 1 participates in alkylation:
Methylation
-
Reagents : Methyl iodide, K₂CO₃, DMF, 50°C, 4 h.
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Product : 1-Methyl-8-fluoro-7-methyl-THIQ, a precursor for antipsychotic agents.
Benzylation
-
Reagents : Benzyl chloride, NaH, THF, 0°C → RT, 12 h.
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Application : N-Benzyl derivatives show affinity for σ receptors.
Cyclization Reactions
8-F-7-Me-THIQ serves as a substrate for heterocycle formation:
Intramolecular Cyclization
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Conditions : POCl₃, toluene, reflux, 3 h.
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Product : Pyrido[2,1-a]isoquinolin-6-ium chloride, a tricyclic structure with antitumor potential .
Electrophilic Aromatic Substitution
The methyl group at position 7 directs electrophiles to the para position (C-5):
Nitration
-
Reagents : HNO₃/H₂SO₄, 0°C → RT, 2 h.
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Product : 5-Nitro-8-fluoro-7-methyl-THIQ, used in dye intermediates .
Oxidation Reactions
Controlled oxidation of the tetrahydro ring:
DDQ Oxidation
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Conditions : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂, RT, 1 h.
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Product : Partially aromatized 3,4-dihydroisoquinoline derivatives, key for MAO inhibitors .
Cross-Coupling Reactions
Palladium-mediated couplings enable functionalization:
Suzuki–Miyaura Coupling
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Substrate : 8-Bromo-7-methyl-THIQ (synthesized via bromination of 8-F-7-Me-THIQ).
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Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h.
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Application : Introduces aryl/heteroaryl groups for dopamine receptor modulation .
Key Challenges and Limitations
Scientific Research Applications
Synthesis of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline
The synthesis of 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves several steps starting from 8-fluoro-3,4-dihydroisoquinoline. The synthesis can be achieved through methods such as directed ortho-lithiation followed by nucleophilic substitution reactions. These synthetic pathways allow for the introduction of various substituents that enhance the compound's biological activity .
2.1 Neuropharmacological Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit significant neuropharmacological effects. For instance, studies have shown that related compounds can act as potent calcium channel blockers and have been investigated for their antidepressant properties . The structural modifications at the 8-position of the isoquinoline scaffold are crucial for enhancing these activities.
2.2 Pain Management
8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline has been evaluated for its efficacy in pain management. In animal models of diabetic neuropathic pain, compounds derived from tetrahydroisoquinoline have demonstrated the ability to reverse mechanical allodynia and thermal hyperalgesia comparable to established treatments like gabapentin . The modulation of neurotransmitter levels (e.g., serotonin and dopamine) is believed to play a role in these analgesic effects.
Therapeutic Applications
3.1 Central Nervous System Disorders
The potential applications of 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline extend to various central nervous system disorders:
- Depression and Anxiety: The compound's ability to influence neurotransmitter systems positions it as a candidate for treating mood disorders.
- Chronic Pain: Its effectiveness in animal models suggests potential use in chronic pain management therapies.
3.2 Anticancer Properties
Recent studies have explored the anticancer properties of tetrahydroisoquinoline derivatives. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural diversity allows for optimization of these effects.
Table 1: Biological Activities of Tetrahydroisoquinoline Derivatives
| Compound Name | Activity Type | Model Used | Efficacy |
|---|---|---|---|
| 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline | Analgesic | Diabetic neuropathic pain model | Comparable to gabapentin |
| 8-Fluoro-3,4-dihydroisoquinoline | Calcium channel blocker | In vitro cellular assays | Potent inhibition observed |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Antidepressant | Behavioral tests | Significant improvement noted |
Table 2: Synthesis Pathways
| Step Description | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation of 8-fluoro precursor | Butyllithium/THF at -78°C | High yield |
| Nucleophilic substitution | Various cyclic amines | Variable yield |
| Reduction to tetrahydroisoquinoline | Sodium borohydride | Good yield |
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources and research findings.
Synthesis
The synthesis of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process starting from 8-fluoro-3,4-dihydroisoquinoline. Key reactions include:
- Lithiation : Directed ortho-lithiation to introduce substituents.
- Reduction : Reduction processes to yield the tetrahydroisoquinoline derivatives.
- Alkylation : Alkylation reactions to modify the nitrogen atom .
Biological Activity
The biological activity of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline has been explored in various studies:
Antimicrobial Properties
Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Antifungal Activity : Some derivatives have demonstrated antifungal properties against strains like Aspergillus niger and Penicillium citrinum .
Anticancer Potential
Studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation pathways. For example, they can interfere with kinases that play crucial roles in cell signaling .
- Case Studies : In vitro studies have reported that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .
The mechanisms through which 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline exerts its biological effects are still being elucidated. Key points include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes critical in metabolic pathways.
- Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, influencing neurological pathways .
Comparative Analysis
To better understand the biological activity of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline compared to other isoquinoline derivatives, the following table summarizes key findings:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline | Moderate | Significant | Enzyme inhibition |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | High | Moderate | Receptor modulation |
| 8-Methoxy-3,4-dihydroisoquinoline | Low | High | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline, and what are their key reaction conditions?
- Answer : The synthesis typically involves cyclization of fluorinated precursors followed by selective functionalization. For example, 8-fluoro derivatives can be synthesized via borohydride reduction of dihydroisoquinolines (e.g., NaBH₄ in methanol for 8-fluoro-3,4-dihydroisoquinoline reduction to tetrahydroisoquinoline) . Methylation at the 7th position may employ alkylating agents (e.g., methyl iodide in dichloromethane) under controlled conditions to avoid over-alkylation . Key challenges include regioselectivity and purification, requiring TLC or HPLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions, with fluorine coupling observed in ¹H NMR for the 8-fluoro group . Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .
Q. How does the fluorination at the 8th position influence the compound's basicity and solubility?
- Answer : Fluorine's electron-withdrawing effect reduces the basicity of the tetrahydroisoquinoline nitrogen, altering protonation behavior in physiological pH ranges. This also enhances lipid solubility, impacting membrane permeability in biological assays. Comparative studies with non-fluorinated analogs are recommended to quantify these effects .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the introduction of fluorine and methyl groups at the 8th and 7th positions, respectively?
- Answer : Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonyl or methoxy) can guide fluorine placement . For methyl introduction at the 7th position, Friedel-Crafts alkylation or transition-metal-catalyzed C-H activation may be employed, though steric hindrance from the 8-fluoro group requires optimization of catalysts (e.g., Pd or Rh complexes) . Computational modeling (DFT) aids in predicting regiochemical outcomes .
Q. What strategies are recommended for optimizing the yield of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline in multi-step syntheses?
- Answer : Stepwise protocols are preferred to avoid competing reactions. For example:
- Step 1 : Fluorination via electrophilic substitution (e.g., Selectfluor® in acetonitrile) .
- Step 2 : Methylation using MeI/K₂CO₃ in anhydrous DMF at 0°C to minimize side products .
- Step 3 : Reduction of intermediates with NaBH₄ or catalytic hydrogenation (Pd/C, H₂) .
Yields improve with strict temperature control and inert atmospheres. Reaction progress should be tracked via LC-MS .
Q. How does the presence of fluorine at the 8th position influence the compound's reactivity in substitution or oxidation reactions compared to non-fluorinated analogs?
- Answer : The 8-fluoro group deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances oxidative stability; for instance, the compound resists autoxidation better than non-fluorinated analogs. In contrast, nucleophilic aromatic substitution (e.g., with amines) is feasible under harsh conditions (e.g., CuI catalysis, 120°C) . Comparative kinetic studies are advised to quantify reactivity differences .
Q. What methodologies are suitable for evaluating the biological activity of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline, particularly in enzyme inhibition assays?
- Answer :
- Enzyme Assays : Use recombinant enzymes (e.g., kinases or monoamine oxidases) with fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
- Cellular Uptake : Radiolabeled (³H/¹⁴C) derivatives or fluorescent probes (e.g., BODIPY conjugates) track intracellular localization .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for 8-fluoro-tetrahydroisoquinoline derivatives?
- Answer : Variability often arises from differences in starting material purity, solvent choice (e.g., THF vs. DMF), or workup procedures. Reproducibility requires strict adherence to reported conditions (e.g., anhydrous solvents, exclusion of moisture). Independent validation via alternative routes (e.g., Ullmann coupling for amine introduction) can clarify optimal methods .
Q. What explains conflicting bioactivity data for fluorinated tetrahydroisoquinolines across studies?
- Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration) or compound stability (e.g., decomposition in DMSO stock solutions). Standardized protocols (e.g., NIH/WHO guidelines) and purity verification (≥95% by HPLC) are critical. Meta-analyses of structure-activity relationships (SAR) across analogs can identify confounding substituent effects .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions for 8-Fluoro-7-methyl Derivatives
Table 2 : Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 4.20 (m, 2H, CH₂N), δ 6.85 (d, J=8 Hz, 1H, Ar-F) | |
| HRMS | [M+H]⁺ calc. 194.0954, found 194.0956 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
